molecular formula C19H22N2O2 B2758813 1-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]ethanol CAS No. 615279-93-1

1-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]ethanol

Cat. No. B2758813
CAS RN: 615279-93-1
M. Wt: 310.397
InChI Key: OSILCTGQOZVBMJ-UHFFFAOYSA-N
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Description

“1-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]ethanol” is a compound that contains a benzimidazole nucleus. Benzimidazole is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications . The compound has a molecular formula of C19H22N2O2 .


Molecular Structure Analysis

The molecular structure of “1-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]ethanol” is characterized by a benzimidazole nucleus, which is a six-membered benzene ring fused to a five-membered imidazole ring .

Scientific Research Applications

Antioxidant Properties

1-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]ethanol has been synthesized and characterized. It demonstrates antioxidant activity, making it relevant for potential therapeutic use. The presence of a prenyl chain enhances its lipophilicity, which contributes to its radical scavenging ability .

Bioactive Compound Synthesis

This compound can serve as a building block for the preparation of bioactive molecules. For instance, it has been used in the unique synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one . Such derivatives may have applications in drug development.

Agonists for Peroxisome Proliferator-Activated Receptors (PPARs)

Researchers have explored the synthesis of derivatives related to 1-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]ethanol. These compounds may act as agonists for specific PPAR subtypes (e.g., PPARδ/β), potentially influencing metabolic pathways and cellular processes .

Antitumor and Anticancer Properties

Thiazole-based compounds, including derivatives of 1-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]ethanol, have shown promise as antitumor and anticancer agents. Their mechanisms of action warrant further investigation .

Antifungal and Antibacterial Activity

Thiazole derivatives often exhibit antimicrobial properties. Researchers have explored their potential as antifungal and antibacterial agents. The compound could contribute to this field .

Other Pharmacological Activities

Beyond the mentioned applications, substituted thiazoles have been associated with various pharmacological effects, including antidiabetic, CNS depressant, and analgesic activities. Further studies may reveal additional therapeutic uses .

properties

IUPAC Name

1-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-14-7-5-8-16(13-14)23-12-6-11-21-18-10-4-3-9-17(18)20-19(21)15(2)22/h3-5,7-10,13,15,22H,6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSILCTGQOZVBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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